molecular formula C17H21BO3 B6341988 4-(2-Tolyl)furan-2-boronic acid pinacol ester CAS No. 2096331-39-2

4-(2-Tolyl)furan-2-boronic acid pinacol ester

Cat. No. B6341988
CAS RN: 2096331-39-2
M. Wt: 284.2 g/mol
InChI Key: VMQMHUKEEHBQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Tolyl)furan-2-boronic acid pinacol ester, also known as 4-TFPBAP, is a boronic acid pinacol ester that is used in a variety of scientific research applications. It is a versatile and easy to use compound that can be used in organic synthesis and as a reagent in various reactions. This compound is used in various applications, including the synthesis of various compounds, the study of the mechanism of action of compounds, and the biochemical and physiological effects of compounds.

Scientific Research Applications

4-(2-Tolyl)furan-2-boronic acid pinacol ester is commonly used in organic synthesis and as a reagent in various reactions. It can be used in the synthesis of a variety of compounds, such as polymers, pharmaceuticals, and materials. It is also used in the study of the mechanism of action of compounds, as well as the biochemical and physiological effects of compounds. In addition, it has been used in the synthesis of a variety of compounds for medicinal and industrial uses.

Mechanism of Action

4-(2-Tolyl)furan-2-boronic acid pinacol ester is a boronic acid pinacol ester that acts as an acid-catalyzed nucleophilic substitution (SN2) reagent. The reaction proceeds by the formation of a boron-oxygen bond between the boronic acid and the nucleophile, followed by the release of the leaving group. This reaction is reversible, and the product can be isolated by precipitation or by column chromatography.
Biochemical and Physiological Effects
4-(2-Tolyl)furan-2-boronic acid pinacol ester has been shown to have a variety of biochemical and physiological effects. It has been used in the study of the mechanism of action of compounds, as well as the biochemical and physiological effects of compounds. It has also been used in the synthesis of a variety of compounds for medicinal and industrial uses. In addition, it has been used in the synthesis of polymers, pharmaceuticals, and materials.

Advantages and Limitations for Lab Experiments

The use of 4-(2-Tolyl)furan-2-boronic acid pinacol ester in lab experiments has a number of advantages and limitations. One of the advantages is that it is a versatile and easy to use compound. It can be used in a variety of organic synthesis and as a reagent in various reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that the reaction is reversible and can be difficult to control, and the product can be difficult to isolate.

Future Directions

There are a number of potential future directions for the use of 4-(2-Tolyl)furan-2-boronic acid pinacol ester. It could be used in the synthesis of more complex compounds, such as peptides and proteins. Additionally, it could be used in the synthesis of materials for use in biomedical applications, such as drug delivery systems. Furthermore, it could be used in the study of the mechanism of action of compounds, as well as the biochemical and physiological effects of compounds. Finally, it could be used in the synthesis of a variety of compounds for medicinal and industrial uses.

Synthesis Methods

4-(2-Tolyl)furan-2-boronic acid pinacol ester can be synthesized from the reaction of 4-toluene sulfonyl chloride and 2-boronic acid pinacol ester in anhydrous dimethylformamide (DMF). The reaction is typically conducted at room temperature with a catalytic amount of a base such as pyridine or triethylamine. The reaction is complete when the starting materials have been completely consumed. The product can then be isolated by precipitation with ethyl acetate or by column chromatography.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(2-methylphenyl)furan-2-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-12-8-6-7-9-14(12)13-10-15(19-11-13)18-20-16(2,3)17(4,5)21-18/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQMHUKEEHBQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201144996
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-methylphenyl)-2-furanyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201144996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Tolyl)furan-2-boronic acid pinacol ester

CAS RN

2096331-39-2
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-methylphenyl)-2-furanyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096331-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(2-methylphenyl)-2-furanyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201144996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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